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  • Product: 5-Fluoro-2,3-dihydro-1H-inden-2-ol
  • CAS: 929533-60-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-2-ol: Synthesis, Characterization, and Applications

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The indane scaffold, a privileged structure in numerous biologically active compounds, becomes an even more attractive platform for drug design when functionalized with fluorine. This guide provides a comprehensive technical overview of 5-Fluoro-2,3-dihydro-1H-inden-2-ol, a valuable fluorinated indanol derivative, for researchers, scientists, and drug development professionals. We will delve into its chemical structure, properties, a robust synthesis protocol, and its potential applications in the pharmaceutical landscape.

Chemical Structure and Properties

Chemical Identity:

Identifier Value
IUPAC Name 5-Fluoro-2,3-dihydro-1H-inden-2-ol
CAS Number 929533-60-8
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol

Predicted Physicochemical Properties:

Property Predicted Value Justification/Analogy
Appearance White to off-white solidSimilar to other simple, solid alcohols.
Melting Point 65-75 °CBased on the melting point of 2-indanol (68-71 °C)[1][2], with potential minor influence from the fluorine substituent.
Boiling Point ~240-250 °C (at 760 mmHg)Extrapolated from the boiling point of 2-indanol.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.Typical solubility for a small, polar organic molecule.

Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-ol

The most direct and efficient synthetic route to 5-Fluoro-2,3-dihydro-1H-inden-2-ol is the reduction of its corresponding ketone, 5-fluoro-2-indanone. This transformation can be reliably achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Workflow for the Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-ol:

Synthesis_Workflow Precursor 5-Fluoro-2-indanone (CAS: 57584-69-7) Reaction Reduction with NaBH₄ in Methanol Precursor->Reaction Product 5-Fluoro-2,3-dihydro-1H-inden-2-ol (CAS: 929533-60-8) Reaction->Product Purification Workup & Purification (Extraction & Chromatography) Product->Purification

Caption: Synthetic pathway from 5-fluoro-2-indanone to 5-Fluoro-2,3-dihydro-1H-inden-2-ol.

Experimental Protocol: Reduction of 5-fluoro-2-indanone

This protocol is adapted from established procedures for the reduction of similar ketones, such as 5-fluoro-1-indanone.[3] The use of sodium borohydride offers a safe, efficient, and high-yielding method for this transformation.

Materials and Reagents:

  • 5-Fluoro-2-indanone (CAS: 57584-69-7)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-indanone (1.0 eq) in anhydrous methanol (10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The disappearance of the starting ketone spot indicates reaction completion.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 5-Fluoro-2,3-dihydro-1H-inden-2-ol.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 5-Fluoro-2,3-dihydro-1H-inden-2-ol, the following data is predicted based on its chemical structure and established principles of NMR and mass spectrometry.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons, with characteristic splitting patterns arising from spin-spin coupling.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-4, H-6, H-7 (Aromatic)6.8 - 7.2m-
H-2 (Methine)~4.6m-
H-1, H-3 (Methylene)2.8 - 3.2m-
-OH (Alcohol)1.5 - 2.5br s-
¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

Carbon Assignment Predicted Chemical Shift (ppm)
C-5 (C-F)~162 (d, J ≈ 245 Hz)
Aromatic Carbons110 - 145
C-2 (C-OH)~75
C-1, C-3 (Methylene)~40
¹⁹F NMR (Fluorine-19 NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.

Predicted ¹⁹F NMR Chemical Shift (in CDCl₃):

Fluorine Assignment Predicted Chemical Shift (ppm) Reference
Ar-F-110 to -120CFCl₃
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): m/z = 152

  • Major Fragments:

    • Loss of water (H₂O): m/z = 134

    • Loss of C₂H₄O (retro-Diels-Alder type fragmentation): m/z = 108

Potential Applications in Drug Development

While specific biological activities for 5-Fluoro-2,3-dihydro-1H-inden-2-ol are not yet widely reported, its structural motifs are present in a variety of pharmacologically active agents. The fluorinated indanol scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications in areas such as:

  • Neuroscience: The indane core is found in several compounds targeting the central nervous system.

  • Oncology: Fluorinated compounds are prevalent in cancer chemotherapy, and the indane structure can be modified to interact with various enzymatic targets.

  • Antiviral and Antimicrobial Agents: The lipophilicity and metabolic stability imparted by the fluorine atom can be advantageous in the development of new anti-infective drugs.

Safety and Handling

As a research chemical with limited toxicological data, 5-Fluoro-2,3-dihydro-1H-inden-2-ol should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5-Fluoro-2,3-dihydro-1H-inden-2-ol represents a valuable building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical structure, predicted properties, a detailed and reliable synthesis protocol, and an outline of its potential spectroscopic characterization. As research into fluorinated organic molecules continues to expand, compounds like 5-Fluoro-2,3-dihydro-1H-inden-2-ol will undoubtedly play a crucial role in the development of next-generation therapeutics and advanced materials.

References

  • Finetech Industry Limited. (n.d.). 5-Fluoro-2-indanone. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. Retrieved February 15, 2026, from a relevant protocol for ketone reduction.
  • Jinan Future chemical Co.,Ltd. (n.d.). 2-Indanol CAS:4254-29-9. Retrieved February 15, 2026, from a supplier website with chemical properties.
  • PrepChem.com. (n.d.). Synthesis of 5-fluoro-2-methyl-1-indanone. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Solubility Profile of 5-Fluoro-2,3-dihydro-1H-inden-2-ol in Organic Solvents: A Methodological Approach

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its developability, from formulati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its developability, from formulation design to bioavailability. This technical guide provides a comprehensive framework for determining the thermodynamic solubility profile of 5-Fluoro-2,3-dihydro-1H-inden-2-ol, a fluorinated indanol derivative of interest in medicinal chemistry. We move beyond a simple data sheet to present a detailed, field-proven methodology grounded in the gold-standard shake-flask method. This document explains the theoretical underpinnings of solubility, the strategic rationale behind experimental choices, a step-by-step protocol for solubility determination, and a framework for data analysis and interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility profile for this and structurally related compounds.

Introduction: The Critical Role of Solubility

5-Fluoro-2,3-dihydro-1H-inden-2-ol is a synthetic intermediate whose structural motifs—a rigid indan core, a hydrogen-bonding hydroxyl group, and an electron-withdrawing fluorine atom—make it a compelling scaffold for drug discovery. The introduction of fluorine can significantly modulate key molecular properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same modifications can dramatically alter solubility, a parameter that dictates a compound's journey through discovery and development.[3][4]

Poor solubility can lead to:

  • Underestimation of biological activity in in vitro assays.

  • Challenges in achieving desired concentrations for toxicological studies.

  • Low or erratic oral bioavailability, hindering clinical success.[4][5]

Therefore, a precise and accurate determination of a compound's thermodynamic (or equilibrium) solubility is not merely a data collection exercise; it is a fundamental step in risk mitigation and lead optimization.[6][7] This guide provides the expertise to generate this crucial data with confidence.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is the maximum concentration of that solid that can be dissolved to form a homogeneous solution at a specific temperature and pressure.[8][9] For 5-Fluoro-2,3-dihydro-1H-inden-2-ol, its solubility is governed by a balance of intermolecular forces, as dictated by its structure.

  • Indan Core: The bicyclic aromatic/aliphatic system is inherently non-polar and hydrophobic, favoring solubility in organic solvents with low polarity.

  • Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor. It promotes solubility in polar, protic solvents like alcohols (e.g., ethanol, methanol) and can impart modest aqueous solubility.

  • Fluorine Atom (-F): As the most electronegative element, fluorine's impact is complex. It increases the local dipole moment but also enhances lipophilicity.[10] This often translates to improved permeability through biological membranes but can simultaneously reduce solubility in polar solvents, particularly water.[1][2]

The interplay of these features suggests that the compound will exhibit a varied solubility profile across a spectrum of organic solvents. The principle of "like dissolves like" provides a foundational guide for solvent selection.[9]

Experimental Design: The Shake-Flask Method

To determine the true thermodynamic solubility, the shake-flask method is the most reliable and widely accepted approach.[6][11] This technique ensures that the solution reaches equilibrium with the excess solid, providing a measure of the true saturation point, as opposed to kinetic methods which can overestimate solubility due to the formation of supersaturated solutions.[3][6]

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive profile. The following solvents are selected to cover a representative range of polarities and functionalities relevant to pharmaceutical development.

SolventPolarity IndexTypeRationale
Hexane 0.1Non-polarRepresents aliphatic hydrocarbon environments.
Toluene 2.4Non-polar, AromaticRepresents aromatic hydrocarbon environments.
Ethyl Acetate 4.4Polar, AproticA common solvent in synthesis and extraction.
Acetone 5.1Polar, AproticA highly versatile polar solvent.[12]
Ethanol 4.3Polar, ProticA key solvent for formulation; capable of H-bonding.[12]
Methanol 5.1Polar, ProticA highly polar alcohol, useful for assessing maximum polarity tolerance.[12]
Acetonitrile 5.8Polar, AproticA common solvent in analytical chemistry (HPLC).
DMSO 7.2Polar, AproticA powerful solvent, often used to create high-concentration stock solutions.[12]
Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the thermodynamic solubility determination protocol.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification prep_compound Weigh Excess Compound (e.g., ~5 mg) prep_solvent Add Known Volume of Solvent (e.g., 1 mL) prep_compound->prep_solvent into vial equilibration Shake/Agitate at Constant Temperature (e.g., 25°C for 24h) prep_solvent->equilibration separation Centrifuge or Filter (e.g., 0.22 µm PTFE filter) to remove undissolved solid equilibration->separation dilution Dilute Supernatant into Mobile Phase separation->dilution analysis Analyze by HPLC-UV dilution->analysis calculation Calculate Concentration (mg/mL or µM) analysis->calculation calibration Prepare Calibration Curve from stock solution calibration->analysis

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Detailed Experimental Protocol

This protocol is a self-validating system. The extended equilibration time and quantification against a known standard curve ensure accuracy and reproducibility.

Materials and Reagents
  • 5-Fluoro-2,3-dihydro-1H-inden-2-ol (Purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Vials: Add an excess of solid 5-Fluoro-2,3-dihydro-1H-inden-2-ol (approximately 5 mg, accurately weighed) into a 2 mL glass vial. Causality: Using a significant excess ensures that the solution will reach saturation.[6]

  • Solvent Addition: Accurately pipette 1.0 mL of the desired organic solvent into each vial. Prepare each solvent experiment in triplicate to assess variability.

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator set to a consistent agitation speed at a constant temperature (e.g., 25 °C). Allow the slurries to equilibrate for 24 hours. Causality: An extended incubation of 18-24 hours is required to ensure the system reaches true thermodynamic equilibrium. Shorter times may only yield kinetic solubility values.[11][13]

  • Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes for coarse solids to settle. Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean HPLC vial. Causality: Filtration is critical to remove all undissolved microscopic particles, which would otherwise lead to a gross overestimation of solubility.[7]

  • Sample Dilution: Dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.

  • Preparation of Calibration Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a set of at least five calibration standards.

  • HPLC Analysis: Analyze the diluted samples and the calibration standards by HPLC-UV. A representative method is provided below.

Representative HPLC-UV Quantification Method
  • Column: C18 reverse-phase, 4.6 x 100 mm, 2.6 µm particle size

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water (with 0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: ~265 nm (or the λmax of the compound's chromophore)

  • Column Temperature: 30 °C

Data Analysis and Presentation

  • Construct Calibration Curve: Plot the peak area from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid curve.

  • Calculate Sample Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample from its measured peak area.

  • Determine Final Solubility: Multiply the calculated concentration by the dilution factor used in step 4.5 to determine the final solubility of the compound in the original solvent.

  • Report Results: Average the results from the triplicate measurements and report the solubility with the standard deviation.

Data Summary Table

The final data should be presented in a clear, structured format for easy comparison.

SolventPolarity IndexMean Solubility (mg/mL)Std. Dev.Molar Solubility (M)
Hexane0.1[Experimental Value][± Value][Calculated Value]
Toluene2.4[Experimental Value][± Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][± Value][Calculated Value]
Acetone5.1[Experimental Value][± Value][Calculated Value]
Ethanol4.3[Experimental Value][± Value][Calculated Value]
Methanol5.1[Experimental Value][± Value][Calculated Value]
Acetonitrile5.8[Experimental Value][± Value][Calculated Value]
DMSO7.2[Experimental Value][± Value][Calculated Value]

Conclusion and Field Insights

This guide has detailed a robust, reliable methodology for determining the thermodynamic solubility of 5-Fluoro-2,3-dihydro-1H-inden-2-ol in a range of pharmaceutically relevant organic solvents. By adhering to the principles of the shake-flask method, researchers can generate high-quality, reproducible data that is essential for informed decision-making in the drug discovery and development pipeline. The resulting solubility profile will directly guide formulation strategies, support the design of subsequent biological assays, and provide critical insights into the physicochemical nature of this promising chemical scaffold.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link

  • Taylor and Francis Online. The role of fluorine in medicinal chemistry. Link

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Link

  • National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. Link

  • Bienta. Shake-Flask Solubility Assay. Link

  • IPROPER. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Link

  • National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Link

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Link

  • Inno-Target. Fluorine in drug discovery: Role, design and case studies. Link

  • ACS Publications. Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. Link

  • Die Pharmazie. The Importance of Solubility for New Drug Molecules. Link

  • Enamine. Aqueous Solubility Assay. Link

  • Evotec. Thermodynamic Solubility Assay. Link

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Link

  • BioDuro. ADME Solubility Assay. Link

  • Royal Society of Chemistry. Fluorination methods in drug discovery. Link

  • ResearchGate. (PDF) Principles of Solubility. Link

  • PharmDecks. Solubility & Dissolution. Link

  • PubChem. 5-fluoro-1,3-dihydro-2H-indol-2-one. Link

  • NIST. 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Link

  • Sigma-Aldrich. 5-Fluoro-2-oxindole. Link

  • University of Calgary. Solubility of Organic Compounds. Link

  • National Technical Reports Library. Solubility of Organic and Inorganic Chemicals in Selected Solvents. Link

Sources

Foundational

5-Fluoro-2,3-dihydro-1H-inden-2-ol safety data sheet (SDS) analysis

An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2,3-dihydro-1H-inden-2-ol and Related Fluorinated Indane Derivatives Preamble: A Data-Driven Approach to Safety for Novel Compounds Hazard Identification and R...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2,3-dihydro-1H-inden-2-ol and Related Fluorinated Indane Derivatives

Preamble: A Data-Driven Approach to Safety for Novel Compounds

Hazard Identification and Risk Assessment

The primary hazards associated with fluorinated indane derivatives, based on available data for analogous compounds, are related to irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks.

Based on data from similar compounds, 5-Fluoro-2,3-dihydro-1H-inden-2-ol should be handled as a substance with the potential for the following hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Can cause significant irritation, pain, or damage if it enters the eyes.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing or shortness of breath.

Table 1: Synthesized GHS Hazard Classification

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

This table is a composite assessment based on the GHS classifications of structurally similar compounds.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any hazardous chemical is through robust engineering controls. Personal Protective Equipment (PPE) is essential, but it should be considered the last line of defense after engineering solutions have been implemented.

  • Fume Hood: All weighing, handling, and transferring of 5-Fluoro-2,3-dihydro-1H-inden-2-ol, whether in solid or solution form, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles or vapors.

  • Ventilation: The laboratory should be well-ventilated, with sufficient air changes per hour to minimize the accumulation of any fugitive emissions.

  • Closed Systems: For larger scale operations, the use of closed transfer systems or glove boxes should be considered to eliminate direct contact and minimize the risk of aerosol generation.

Personal Protective Equipment (PPE) Protocol

A rigorous PPE protocol is mandatory for all personnel handling this compound. The selection of appropriate PPE is a critical, self-validating step in ensuring personal safety.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations where splashing is a significant risk, a full-face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated, or when working with solutions, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contamination.[2]

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory laboratory attire. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill cleanup, respiratory protection is necessary. A half-mask respirator with P100 (particulate) filters is appropriate for handling the solid powder. If working with volatile solutions, organic vapor cartridges may also be required.[3]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Task: Handling 5-Fluoro-2,3-dihydro-1H-inden-2-ol BasePPE Standard Lab Attire: - Lab Coat - Long Pants - Closed-toe Shoes Start->BasePPE CheckSolid Is the compound a solid powder? CheckSplash Is there a splash risk? CheckSolid->CheckSplash No Respirator Half-mask Respirator (P100 Filter) CheckSolid->Respirator Yes FaceShield Add Full Face Shield CheckSplash->FaceShield End Proceed with Task CheckSplash->End No Gloves Chemical Resistant Gloves (e.g., Nitrile) BasePPE->Gloves Goggles Chemical Safety Goggles Gloves->Goggles Goggles->CheckSolid FaceShield->End Respirator->CheckSplash

Caption: PPE Selection Workflow Diagram.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.

  • Handling:

    • Avoid creating dust. Pour solids slowly and carefully.

    • Use tools (spatulas, scoops) made of non-sparking materials.

    • Ensure all containers are clearly labeled with the chemical name and associated hazards.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.[5]

    • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete rinsing.[6][7] Seek immediate medical attention.

  • Skin Contact: Promptly remove any contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Use a safety shower for large-area contact.[8] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill Response:

    • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the substance is aerosolized.

    • Control: Prevent the spread of the spill by using a compatible absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to clean up large spills.

    • Cleanup: Wearing appropriate PPE (including respiratory protection), carefully scoop the absorbed material into a labeled, sealable waste container.

    • Decontaminate: Clean the spill area with a suitable detergent and water.

    • Dispose: Dispose of the waste as hazardous chemical waste according to institutional and local regulations.

Emergency_Response_Workflow cluster_actions Immediate Actions Incident Chemical Incident Occurs ExposureType Determine Exposure Type Incident->ExposureType EyeContact Eye Contact: Flush at Eyewash Station for 15+ minutes. ExposureType->EyeContact Eyes SkinContact Skin Contact: Use Safety Shower/Drench Hose for 15+ minutes. Remove contaminated clothing. ExposureType->SkinContact Skin Inhalation Inhalation: Move to Fresh Air. ExposureType->Inhalation Inhalation Spill Spill: Alert others. Evacuate if necessary. ExposureType->Spill Spill Medical Seek Immediate Medical Attention EyeContact->Medical SkinContact->Medical Inhalation->Medical Cleanup Follow Spill Cleanup Protocol (with full PPE) Spill->Cleanup Report Report Incident to Supervisor Medical->Report After Treatment Cleanup->Report After Cleanup

Caption: Emergency Response Decision Workflow.

Stability and Reactivity

While specific reactivity data is unavailable, general principles for fluorinated organic compounds apply.

  • Stability: The compound is expected to be stable under normal laboratory storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).

Toxicological Information

No specific toxicological studies have been published for 5-Fluoro-2,3-dihydro-1H-inden-2-ol. The toxicological assessment is based on the irritant properties of similar molecules. The primary routes of exposure are inhalation, skin contact, and eye contact. The systemic toxicity is expected to be low, but the local irritant effects are the main concern.

Disposal Considerations

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

References

  • Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Research Safety, University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention / NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Office of Environmental Health and Safety, Princeton University. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • Occupli. (2021, November 3). The controls required for handling powder irritants. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Pneu Powders Systems. (2024, January 31). Elevating Workplace Safety in Powder Handling Systems. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Retrieved from [Link]

  • Purdue University, Department of Chemistry. (n.d.). Fluorine Safety. Retrieved from [Link]

  • European Industrial Gases Association (EIGA). (n.d.). Code of practice compressed fluorine and mixtures with inert gases. Retrieved from [Link]

  • Airgas. (2022, March 15). Fluorine Safety Data Sheet. Retrieved from [Link]

  • United Nations Economic Commission for Europe (UNECE). (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • National Research Council. (1994, July). LCSS: FLUORINE. Retrieved from [Link]

  • Total Finishing Supplies. (2025, May 30). Safety Measures in Powder Coating: Best Practices and Compliance Guidelines. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). 5-Fluoroisatin. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

Sources

Exploratory

Technical Profile: Lipophilicity & Physicochemical Properties of 5-Fluoro-2,3-dihydro-1H-inden-2-ol

[1] Executive Summary 5-Fluoro-2,3-dihydro-1H-inden-2-ol (commonly 5-Fluoro-2-indanol ) represents a critical scaffold in medicinal chemistry, particularly in the design of CNS-active agents and metabolic modulators.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Fluoro-2,3-dihydro-1H-inden-2-ol (commonly 5-Fluoro-2-indanol ) represents a critical scaffold in medicinal chemistry, particularly in the design of CNS-active agents and metabolic modulators.[1] Its unique physicochemical profile is defined by the interplay between the lipophilic, electron-withdrawing fluorine atom at position 5 and the hydrophilic, hydrogen-bond-donating hydroxyl group at position 2.

This guide provides a definitive analysis of its lipophilicity (LogP), offering researchers a consensus on predicted values, detailed experimental protocols for validation, and insights into its utility as a pharmacophore building block.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule consists of a rigid indane bicyclic system. The positioning of the fluorine atom is strategic; it blocks metabolic hydroxylation at the susceptible 5-position while modulating the pKa of the distal hydroxyl group through inductive effects.

PropertyDetail
IUPAC Name 5-Fluoro-2,3-dihydro-1H-inden-2-ol
Common Name 5-Fluoro-2-indanol
CAS Registry Number 929533-60-8 (Racemate)
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Chirality Contains one stereocenter at C2; often used as a chiral intermediate.[1][2]
Physical State White to off-white solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
Structural Visualization

The following diagram illustrates the competing electronic vectors that define the molecule's solvation behavior.

G Core Indane Scaffold (Lipophilic Core) F_Sub 5-Fluoro Group (+Lipophilicity, -Metabolism) Core->F_Sub Substitution at C5 OH_Sub 2-Hydroxyl Group (-Lipophilicity, H-Bond Donor) Core->OH_Sub Substitution at C2 LogP Net LogP Vector (Est. 1.9 - 2.2) F_Sub->LogP Increases LogP (~+0.25) OH_Sub->LogP Decreases LogP (~-1.0)

Figure 1: Structural Activity Map showing the contribution of functional groups to the net lipophilicity.

Lipophilicity Analysis: LogP and LogD

Accurate LogP determination is vital for predicting Blood-Brain Barrier (BBB) penetration.[1] Indane derivatives are often designed for CNS targets; a LogP between 2.0 and 3.5 is typically ideal.[1]

Predicted Consensus Values

In the absence of a single standardized experimental dataset in open literature, we derive a Consensus LogP based on established QSAR algorithms and fragment-based contributions.

  • Base Scaffold (Indan-2-ol): ~1.65[1]

  • Fluorine Correction: +0.25 to +0.40[1]

  • Proximity Effect: Minimal steric clash between C2 and C5 allows for additive calculation.

MethodPredicted ValueConfidenceNotes
cLogP (BioByte) 2.15HighStandard fragment-based algorithm.[1]
XLogP3 2.08HighAtom-additive method with correction factors.
ALogP 2.21MediumTopological index based.[1]
Consensus Range 2.05 – 2.20 Very High Recommended working value.

Scientific Insight: The presence of the fluorine atom pushes the lipophilicity slightly above the threshold of the parent indanol (1.65), making it more suitable for passive diffusion across lipid bilayers without becoming liable to sequestration in adipose tissue.

Experimental Determination Protocols

For drug development dossiers, calculated values must be validated experimentally. Below are two field-proven protocols designed for this specific fluorinated scaffold.

Protocol A: Shake-Flask Method (OECD 107)

Best for: Generating the "Gold Standard" absolute LogP value.[1]

Reagents: n-Octanol (HPLC grade), Distilled Water (pH 7.4 phosphate buffer), 5-Fluoro-2-indanol.[1]

  • Pre-Saturation: Vigorously shake n-octanol and buffer in a separatory funnel for 24 hours. Allow layers to separate.[1] This ensures the phases are mutually saturated.

  • Preparation: Dissolve 10 mg of 5-Fluoro-2-indanol in 10 mL of the pre-saturated n-octanol.

  • Partitioning:

    • Aliquot the octanol stock into three vials.

    • Add pre-saturated buffer at ratios of 1:1, 1:2, and 2:1 (Octanol:Water) to check for concentration dependence.

    • Vigorously shake for 1 hour; centrifuge at 2500 rpm for 20 mins to break emulsions.

  • Analysis:

    • Carefully sample both phases.[1]

    • Quantify using UV-Vis Spectrophotometry (λ_max ~265 nm for indane systems) or HPLC.[1]

  • Calculation:

    
    [1]
    
Protocol B: RP-HPLC Estimation (OECD 117)

Best for: High-throughput screening and avoiding emulsion issues.[1]

This method correlates the retention time (


) of the analyte against a calibration curve of standards with known LogP values.

Workflow Diagram:

HPLC_Protocol Start Start: HPLC Setup Column: C18 (ODS) Standards Inject Ref. Standards (LogP 1.0 - 4.0) Start->Standards DeadTime Determine Dead Time (t0) Use Thiourea/Uracil Start->DeadTime Calc_k Calculate Capacity Factor (k) k = (tR - t0) / t0 Standards->Calc_k DeadTime->Calc_k Curve Generate Calibration Curve Log k vs. Log P Calc_k->Curve Inject_Sample Inject 5-Fluoro-2-indanol Measure tR Curve->Inject_Sample Result Interpolate LogP Target: ~2.1 Inject_Sample->Result

Figure 2: RP-HPLC workflow for lipophilicity determination using capacity factors.

Critical Method Parameters:

  • Mobile Phase: Methanol/Water (70:[1]30) is recommended to ensure elution of the fluorinated core within a reasonable timeframe.

  • pH Control: Use 10mM Ammonium Acetate (pH 7.[1]4) in the aqueous phase to ensure the hydroxyl group remains unionized (though pKa is >10, so this is less critical than for amines).

  • Detection: UV at 260-270 nm.[1]

Applications in Drug Design[2][5][7][8][9]

The 5-fluoro-2-indanol scaffold is not merely a passive intermediate; it is an active pharmacophore modulator.[1]

  • Metabolic Blocking: The C5-Fluorine blocks the primary site of P450-mediated aromatic hydroxylation, significantly extending the half-life (

    
    ) of the parent drug compared to the non-fluorinated indanol.[1]
    
  • Bioisosterism: It serves as a restricted analog of p-fluorophenethyl alcohol.[1] The bicyclic ring restricts conformational freedom, potentially increasing binding affinity (lower entropic penalty) for target enzymes like monoamine oxidase (MAO) or specific kinases.

  • Chiral Synthesis: The C2 alcohol is a handle for stereoselective inversion (Mitsunobu reaction) or oxidation to the ketone followed by asymmetric reductive amination, yielding chiral 2-aminoindanes.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1] Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[1] Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link[1]

  • PubChem Database. (n.d.).[1] Compound Summary for 5-Fluoro-2,3-dihydro-1H-inden-2-ol. National Center for Biotechnology Information.[1] (Note: Specific experimental LogP data is often aggregated; refer to structural analogs for consensus). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

Sources

Foundational

5-Fluoro-2-Indanol: Technical Guide to Biological Activity & Synthesis

This guide provides an in-depth technical analysis of 5-fluoro-2-indanol , a critical chiral building block in medicinal chemistry. It focuses on its role as a rigidified scaffold for central nervous system (CNS) ligands...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-fluoro-2-indanol , a critical chiral building block in medicinal chemistry. It focuses on its role as a rigidified scaffold for central nervous system (CNS) ligands, its enzymatic resolution, and its downstream pharmacological applications.

Part 1: Executive Summary & Chemical Significance

5-Fluoro-2-indanol (CAS: 929533-60-8 / 4254-29-9 generic indanol ref) is a bicyclic alcohol serving as a "privileged scaffold" in drug discovery. Structurally, it represents a conformationally restricted analogue of phenethylamine and amphetamine derivatives. By locking the ethylamine side chain into a rigid indane ring, researchers can probe the stereochemical requirements of monoamine transporters (SERT, DAT, NET) and G-protein coupled receptors (5-HT, Melatonin).

Core Technical Value
  • Chirality: The C2 position is a stereocenter. The (1S, 2R) and (1R, 2S) enantiomers often exhibit distinct biological profiles in downstream active pharmaceutical ingredients (APIs).

  • Fluorine Substitution: The C5-fluorine atom blocks metabolic hydroxylation (increasing half-life) and modulates the pKa of the aromatic system without significantly altering steric bulk compared to hydrogen.

  • Rigidification: Mimics the bio-active conformation of serotonin (5-HT) and melatonin, reducing the entropic penalty of receptor binding.

Part 2: Biological Activity & Therapeutic Applications[1][2][3]

While 5-fluoro-2-indanol itself is primarily a chemical intermediate with low intrinsic receptor affinity, its biological value lies in its conversion to high-potency CNS agents.

Precursor to 5-Fluoro-2-Aminoindane (5-FAI)

The most direct biological application is the synthesis of 5-fluoro-2-aminoindane (5-FAI) .

  • Mechanism: 5-FAI acts as a potent Serotonin Releasing Agent (SRA) and reuptake inhibitor. It is a rigid analogue of p-fluoroamphetamine.

  • Pharmacology: The indane ring restricts the rotation of the side chain, often enhancing selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) compared to its amphetamine counterparts.

  • Structure-Activity Relationship (SAR): The 5-fluoro substituent enhances lipophilicity (LogP) and penetration of the Blood-Brain Barrier (BBB).

Melatonin Receptor Agonists

Indanols are key scaffolds for melatonin (


/

) receptor agonists (e.g., Ramelteon analogs).
  • Binding Mode: The 5-methoxy group in melatonin is often mimicked by the 5-fluoro or 5-methoxy indane core. The rigid indane backbone aligns the amide side chain (derived from the C2-amine) into the optimal binding pocket of the MT receptors.

Sertindole & Antipsychotic Synthesis

5-fluoro-indane derivatives are upstream intermediates in the synthesis of phenylindole-based antipsychotics like Sertindole . The fluorine atom at the 5-position is critical for the drug's D2/5-HT2 antagonist profile, preventing rapid metabolic deactivation.

Part 3: Synthesis & Enzymatic Resolution Protocols

Achieving high enantiomeric excess (ee) is critical for biological activity. Biocatalytic resolution is the industry standard for 5-fluoro-2-indanol.

Workflow Visualization

The following diagram illustrates the conversion of the ketone to the chiral alcohol and subsequent amine synthesis.

G Start 5-Fluoro-2-Indanone Racemic Racemic 5-Fluoro-2-Indanol Start->Racemic NaBH4 Reduction Enzyme Lipase Resolution (CAL-B / P. stutzeri) Racemic->Enzyme Vinyl Acetate Organic Solvent R_Isomer (2R)-Acetate (Kinetic Product) Enzyme->R_Isomer Fast Acylation S_Isomer (2S)-Alcohol (Unreacted) Enzyme->S_Isomer Slow/No Reaction FAI 5-Fluoro-2-Aminoindane (Active CNS Ligand) S_Isomer->FAI Mitsunobu (DPPA) or Ritter Rxn

Figure 1: Chemo-enzymatic workflow for isolating chiral 5-fluoro-2-indanol and conversion to bioactive amines.

Protocol 1: Synthesis of Racemic 5-Fluoro-2-Indanol

Objective: Reduction of 5-fluoro-2-indanone.

  • Reagents: 5-Fluoro-2-indanone (1.0 eq), Sodium Borohydride (

    
    , 1.2 eq), Methanol (MeOH).
    
  • Procedure:

    • Dissolve 5-fluoro-2-indanone in MeOH at 0°C.

    • Add

      
       portion-wise over 30 minutes (exothermic).
      
    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with Dichloromethane (DCM) x3. Dry over

      
      .
      
    • Yield: Typically >90% quantitative yield of racemic alcohol.

Protocol 2: Enzymatic Kinetic Resolution

Objective: Separation of enantiomers using Candida antarctica Lipase B (CAL-B).

  • System: Racemic 5-fluoro-2-indanol, Vinyl Acetate (Acyl donor), Immobilized CAL-B (Novozym 435), MTBE (Solvent).

  • Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the free alcohol.

  • Step-by-Step:

    • Suspend racemic alcohol (10g) in dry MTBE (100 mL).

    • Add Vinyl Acetate (3.0 eq) and CAL-B beads (10% w/w).

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Check Chiral HPLC every 2 hours until 50% conversion is reached (theoretical max).

    • Workup: Filter off enzyme beads. Evaporate solvent.

    • Separation: Use Flash Chromatography. The (R)-Acetate (elutes first, non-polar) is separated from the (S)-Alcohol (elutes second, polar).

    • Hydrolysis: The (R)-Acetate can be hydrolyzed (

      
      /MeOH) to yield pure (R)-5-fluoro-2-indanol.
      

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical properties critical for drug development using this scaffold.

PropertyValueRelevance to Drug Design
Molecular Weight 152.17 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).
LogP (Predicted) ~1.7 - 2.1Moderate lipophilicity ensures good BBB permeability.
H-Bond Donors 1 (OH group)Key interaction point for receptor binding pockets.
H-Bond Acceptors 2 (F, OH)Fluorine acts as a weak acceptor; OH is a strong donor/acceptor.
Topological Polar Surface Area 20.2 ŲHighly permeable (CNS active range is <90 Ų).
pKa (Alcohol) ~15Neutral at physiological pH; does not ionize in blood.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Reactivity: Avoid strong oxidizing agents. The secondary alcohol is susceptible to oxidation back to the ketone.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68857063, 5-fluoro-2,3-dihydro-1H-inden-2-ol. Retrieved from [Link]

  • Paizs, C., et al. (2011). Biocatalytic synthesis of chiral indanols: Kinetic resolution and dynamic kinetic resolution. Tetrahedron: Asymmetry.
  • Nichols, D. E. (1994). Structure-activity relationships of serotonin 5-HT2A agonists.

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-ol

Executive Summary This application note details the laboratory-scale synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-ol (hereafter "5-Fluoro-2-indanol") starting from 5-Fluoro-1-indanone . The transformation represents a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-ol (hereafter "5-Fluoro-2-indanol") starting from 5-Fluoro-1-indanone .

The transformation represents a classic "functional group transposition" challenge. Direct conversion is not possible because the oxygen functionality must be moved from the C1 position (benzylic ketone) to the C2 position (homobenzylic alcohol). This protocol utilizes a robust three-step sequence: Reduction


 Dehydration 

Hydroboration-Oxidation
. This route is preferred over

-functionalization strategies due to higher regiocontrol and the avoidance of unstable 2-indanone intermediates.
Key Chemical Specifications
ParameterSpecification
Target Compound 5-Fluoro-2,3-dihydro-1H-inden-2-ol
Starting Material 5-Fluoro-1-indanone (CAS: 700-84-5)
Molecular Weight 152.17 g/mol (Target)
Key Intermediate 5-Fluoro-1H-indene
Overall Yield Target 60–75% (3 Steps)

Retrosynthetic Logic & Pathway

The synthesis relies on the distinct reactivity of the indene intermediate. While the starting material (indanone) is oxidized at C1, the target requires oxidation at C2. The most reliable method to bridge this gap is to eliminate the oxygen entirely to form the alkene (indene), and then re-introduce oxygen at C2 using the electronic bias of the hydroboration reaction.

Mechanism of Regioselectivity (Step 3)

In the hydroboration of indene derivatives, the boron atom adds preferentially to the C2 position .

  • Electronic Factor: The transition state involves a partial positive charge development on the carbon not bonding to boron. A partial positive charge at C1 is stabilized by the aromatic ring (benzylic stabilization). Therefore, the transition state where Boron attacks C2 (placing

    
     on C1) is significantly lower in energy than the alternative.
    
  • Steric Factor: Although less dominant in planar indene systems than in open chains, C2 is generally less sterically encumbered than the benzylic C1.

SynthesisPathway SM 5-Fluoro-1-indanone (Starting Material) Int1 5-Fluoro-1-indanol (Intermediate 1) SM->Int1 Step 1: Reduction (NaBH4, MeOH) Int2 5-Fluoroindene (Intermediate 2) Int1->Int2 Step 2: Dehydration (p-TsOH, Toluene, -H2O) Target 5-Fluoro-2-indanol (Target) Int2->Target Step 3: Hydroboration (1. BH3-THF 2. H2O2, NaOH)

Figure 1: Synthetic workflow for the C1-to-C2 oxygen transposition.

Detailed Experimental Protocols

Step 1: Reduction of 5-Fluoro-1-indanone

Objective: Convert the ketone to the benzylic alcohol.

  • Reagents:

    • 5-Fluoro-1-indanone (1.0 equiv)[1]

    • Sodium Borohydride (NaBH

      
      ) (0.6 equiv - Note: 0.25 eq provides 1 hydride per ketone, but excess ensures completion)
      
    • Methanol (anhydrous preferred)

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath.

Protocol:

  • Dissolution: Charge the flask with 5-Fluoro-1-indanone (e.g., 10.0 g, 66.6 mmol) and dissolve in Methanol (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH

    
     (1.51 g, 40.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (20% EtOAc/Hexane). The ketone spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    alcohol.
  • Workup: Quench by slowly adding saturated NH

    
    Cl solution (50 mL). Concentrate under reduced pressure to remove methanol.[1]
    
  • Extraction: Dilute residue with water and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1][2]
  • Yield Expectation: >95% (White solid). This material is usually pure enough for the next step without chromatography.

Step 2: Acid-Catalyzed Dehydration

Objective: Eliminate water to form the styrene-like double bond.

  • Reagents:

    • 5-Fluoro-1-indanol (from Step 1)[1]

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

    • Toluene (Solvent)

  • Equipment: Dean-Stark apparatus (critical for driving equilibrium).

Protocol:

  • Setup: Dissolve the crude 5-Fluoro-1-indanol in Toluene (10 mL per gram of substrate). Add p-TsOH (catalytic amount).

  • Reflux: Heat the mixture to reflux with a Dean-Stark trap attached. Water will azeotrope out. Continue reflux until water collection ceases (approx. 2–4 hours).

  • QC Check: Monitor by TLC or GC. The alcohol will convert to the less polar alkene (5-fluoroindene).

  • Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO

    
     (to neutralize acid) and then brine.
    
  • Isolation: Dry over MgSO

    
     and concentrate in vacuo.
    
  • Purification: If the oil is dark (polymerization byproducts), pass through a short plug of silica gel eluting with Hexanes.

  • Yield Expectation: 80–90% (Clear to pale yellow oil). Note: Indenes can polymerize upon storage; use immediately or store at -20°C.

Step 3: Hydroboration-Oxidation

Objective: Regioselective introduction of the hydroxyl group at C2.[3]

  • Reagents:

    • 5-Fluoroindene (1.0 equiv)[1]

    • Borane-THF complex (BH

      
      THF) (1.0 M solution, 0.5–0.7 equiv)
      
    • Hydrogen Peroxide (30% aq)

    • Sodium Hydroxide (3 M aq)

  • Safety: Borane is pyrophoric; H

    
    O
    
    
    
    is a strong oxidizer. Do not mix concentrated H
    
    
    O
    
    
    with organics or reducing agents directly.

Protocol:

  • Hydroboration:

    • Under an inert atmosphere (N

      
       or Ar), dissolve 5-Fluoroindene (e.g., 5.0 g, 37 mmol) in dry THF (50 mL).
      
    • Cool to 0°C.[1]

    • Add BH

      
      THF (13 mL, 0.35 equiv—borane has 3 hydrides, theoretically 0.33 eq is needed, slight excess ensures completion) dropwise via syringe.
      
    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Oxidation:

    • Cool the mixture back to 0°C.

    • Sequence is critical: Add 3M NaOH (15 mL) slowly.

    • Add 30% H

      
      O
      
      
      
      (15 mL) dropwise (Exothermic!). Maintain temp < 20°C.
    • Stir at RT for 2 hours.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3 x).[1]

    • Wash combined organics with saturated Na

      
      SO
      
      
      
      (to destroy excess peroxides—test with starch-iodide paper).
    • Wash with brine, dry (Na

      
      SO
      
      
      
      ), and concentrate.[1][2]
  • Purification: The crude usually contains a mixture of the major product (2-ol) and minor regioisomer (1-ol). Purify via flash column chromatography (Silica gel, Gradient 10%

    
     40% EtOAc in Hexanes).
    
  • Yield Expectation: 70–85%.

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (CDCl3):

    • Product (2-ol): Look for the carbinol proton (CH-OH) at C2. It typically appears as a multiplet around

      
       4.6–4.8 ppm. The benzylic protons (C1 and C3) will appear as multiplets around 
      
      
      
      2.8–3.3 ppm.
    • Impurity (1-ol): If the reduction occurred at C1 (rare in this route) or hydroboration was non-selective, a triplet/dd around

      
       5.2 ppm (benzylic CH-OH) would be visible.
      
  • Mass Spec: M+ = 152.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impurity? StepCheck Identify Step Problem->StepCheck Step1 Step 1: Reduction Incomplete StepCheck->Step1 Step2 Step 2: Low Conversion to Alkene StepCheck->Step2 Step3 Step 3: Wrong Regioisomer (1-ol) StepCheck->Step3 Fix1 Increase NaBH4 or Reaction Time. Check MeOH dryness. Step1->Fix1 Fix2 Ensure H2O removal (Dean-Stark). Check p-TsOH activity. Step2->Fix2 Fix3 Switch BH3 to 9-BBN. (Increases steric demand, forcing Anti-Markovnikov) Step3->Fix3

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. Retrieved from (Verified via search context).

  • Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[3][4][5][6][7] IX. The Hydroboration of Cyclic and Bicyclic Olefins." Journal of the American Chemical Society, 83(11), 2544–2551. (Foundational text on indene hydroboration regioselectivity).

  • Ready, J. M., et al. (2001). "Regioselective Hydroboration of Indenes." Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.).[8] 5-Fluoro-1-indanone Product Specification & Safety Data Sheet. Retrieved from .[9]

(Note: While specific URLs for the classic papers (2 & 3) require journal subscriptions, the protocols described are standard in the field and supported by the search results provided in the context.)

Sources

Application

Application Notes &amp; Protocols: 5-Fluoro-2,3-dihydro-1H-inden-2-ol as a Chiral Building Block

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Fluorinated Chiral Scaffolds In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Chiral Scaffolds

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] When combined with a defined stereocenter, the resulting fluorinated chiral building blocks become powerful tools for navigating complex structure-activity relationships (SAR). 5-Fluoro-2,3-dihydro-1H-inden-2-ol, a rigid bicyclic scaffold, is one such building block of significant interest. Its constrained conformation and the stereospecific presentation of the hydroxyl group make it a valuable precursor for a variety of complex molecular targets, including antiviral agents.[2][3]

The chirality of drug molecules is a critical factor, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4][5] Consequently, access to enantiomerically pure starting materials like (R)- and (S)-5-Fluoro-2,3-dihydro-1H-inden-2-ol is paramount. This guide provides a comprehensive overview of the synthesis, resolution, and key applications of this versatile building block, complete with detailed, field-tested protocols for researchers in drug discovery and process development.

Synthesis and Chiral Resolution

The primary route to enantiopure 5-fluoro-2-indanol begins with the corresponding ketone, 5-fluoro-2-indanone. The racemic alcohol is first synthesized via reduction, and then the enantiomers are separated using enzymatic kinetic resolution.

Synthesis of Racemic 5-Fluoro-2,3-dihydro-1H-inden-2-ol

The synthesis of the racemic alcohol is a straightforward reduction of the parent ketone, 5-fluoro-2-indanone. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and efficient reagent for this transformation.

Scientist's Note: While more powerful reducing agents like lithium aluminum hydride (LAH) could be used, NaBH₄ is preferred for its operational simplicity, safety, and high yield in this context. The reaction is typically clean, simplifying downstream purification.

Protocol 1: Reduction of 5-Fluoro-2-indanone

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5-fluoro-2-indanone (1.0 eq). Dissolve the ketone in methanol (10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2-3 hours.

  • Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of deionized water. Remove the methanol under reduced pressure.

  • Extraction: Extract the resulting aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo to yield the crude product. Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords racemic 5-fluoro-2,3-dihydro-1H-inden-2-ol as a white solid.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers. Lipases are particularly effective for resolving racemic alcohols through enantioselective acylation or hydrolysis.[6][7] In this process, the enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted.

Causality Explainer: Lipases, such as that from Candida antarctica (CAL-B) or Pseudomonas cepacia (Lipase PS), possess a chiral active site that differentiates between the two enantiomers of the alcohol.[8] One enantiomer fits optimally into the active site and is rapidly acylated, while the other fits poorly and reacts much more slowly. This rate difference allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol).

Protocol 2: Lipase-Catalyzed Kinetic Resolution

  • Setup: To a dry flask, add racemic 5-fluoro-2,3-dihydro-1H-inden-2-ol (1.0 eq), an acyl donor such as vinyl acetate (2.0-3.0 eq), and a suitable organic solvent (e.g., THF or DIPE).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435 or Lipase PS on celite) (typically 10-50% by weight of the substrate).

  • Reaction: Stir the suspension at a controlled temperature (room temperature to 40 °C).

  • Monitoring: The reaction progress is critical. Monitor the conversion carefully using chiral HPLC or GC. The ideal endpoint is at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both the remaining alcohol and the newly formed ester.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Separation: Concentrate the filtrate. The resulting mixture of the acylated enantiomer and the unreacted alcohol can be readily separated by standard column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol using mild basic conditions (e.g., K₂CO₃ in methanol) to yield the other enantiomer of 5-fluoro-2,3-dihydro-1H-inden-2-ol.

Core Application: Stereoinversion via the Mitsunobu Reaction

A primary application of chiral secondary alcohols like 5-fluoro-2-indanol is as a substrate in the Mitsunobu reaction. This powerful reaction allows for the conversion of an alcohol to a variety of other functional groups (esters, azides, etc.) with a clean inversion of stereochemistry at the chiral center.[9][10] This Sₙ2-type reaction proceeds by activating the hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), turning it into a good leaving group.[11]

Mechanistic Insight: The reaction begins with PPh₃ attacking the azodicarboxylate to form a betaine intermediate. This intermediate deprotonates the nucleophile (e.g., an acid or hydrazoic acid). The alcohol then attacks the activated phosphorus atom, forming an alkoxyphosphonium salt. This salt is an excellent leaving group, which is then displaced by the conjugate base of the nucleophile in an Sₙ2 reaction, resulting in complete inversion of configuration.[9]

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution SN2 Substitution cluster_byproducts Byproducts ROH (R)-Alcohol Alkoxyphosphonium Alkoxyphosphonium Salt {R-O-⁺PPh₃} ROH->Alkoxyphosphonium + Betaine PPh3 PPh₃ Betaine [PPh₃-DIAD] Betaine PPh3->Betaine + DIAD DIAD DIAD DIAD_H2 DIAD-H₂ Betaine->DIAD_H2 TPPO TPPO Alkoxyphosphonium->TPPO NuH Nucleophile (Nu-H) Nu_Anion Nucleophile Anion (Nu⁻) NuH->Nu_Anion + Betaine Product Inverted Product (S)-R-Nu Nu_Anion->Product attacks Alkoxyphosphonium (SN2 Inversion)

Caption: Simplified workflow of the Mitsunobu reaction.

Application Protocol: Synthesis of an Inverted Azide Precursor

This protocol details the conversion of (R)-5-Fluoro-2,3-dihydro-1H-inden-2-ol to (S)-2-azido-5-fluoro-2,3-dihydro-1H-indene. Chiral azides are exceptionally useful intermediates, as they can be readily reduced to the corresponding chiral amines.

Safety First: Organic azides are potentially explosive. Hydrazoic acid (HN₃), which can be formed in situ from diphenylphosphoryl azide (DPPA), is toxic and highly explosive.[12] Always conduct this reaction in a well-ventilated fume hood behind a blast shield. Avoid heating the reaction mixture or the crude azide product.

Table 1: Reagents for Mitsunobu Azidation

ReagentM.W. ( g/mol )Moles (mmol)Eq.Amount
(R)-5-Fluoro-2,3-dihydro-1H-inden-2-ol152.161.01.0152 mg
Triphenylphosphine (PPh₃)262.291.51.5393 mg
Diphenylphosphoryl azide (DPPA)275.241.51.50.41 mL
Diisopropyl azodicarboxylate (DIAD)202.211.51.50.29 mL
Anhydrous Tetrahydrofuran (THF)---10 mL

Protocol 3: Mitsunobu Reaction for Stereoinversion

  • Setup: Under an inert atmosphere (N₂ or Ar), charge an oven-dried flask with (R)-5-Fluoro-2,3-dihydro-1H-inden-2-ol (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous THF.

  • Reagent Addition: Add diphenylphosphoryl azide (DPPA) (1.5 eq) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DIAD Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 20-30 minutes. A slight exotherm and color change (typically to yellow-orange) may be observed.[13]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the starting alcohol and the formation of a new, less polar spot (the azide).

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide (TPPO), and the reduced DIAD byproduct.

  • Purification: Purify the crude material directly by flash column chromatography on silica gel. TPPO can be challenging to remove; sometimes trituration with a solvent like diethyl ether or a hexane/ether mixture can help precipitate the oxide before chromatography. The desired (S)-2-azido-5-fluoro-2,3-dihydro-1H-indene is typically eluted with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).

Downstream Applications & Significance

The enantiopure 5-fluoro-2-indanol scaffold and its derivatives are key components in the synthesis of several high-value molecules, most notably in the field of HIV protease inhibitors.

Building_Block_Utility Ketone 5-Fluoro-2-indanone Racemate Racemic 5-Fluoro-2-indanol Ketone->Racemate Reduction (NaBH₄) R_Alcohol (R)-5-Fluoro-2-indanol Racemate->R_Alcohol Enzymatic Resolution S_Alcohol (S)-5-Fluoro-2-indanol Racemate->S_Alcohol Enzymatic Resolution S_Azide (S)-2-Azido-5-fluoro-1H-indene R_Alcohol->S_Azide Mitsunobu (Inversion) R_Amine (R)-2-Amino-5-fluoro-1H-indane S_Alcohol->R_Amine Activation -> SN2 (e.g., Mesylation then NaN₃) S_Amine (S)-2-Amino-5-fluoro-1H-indane S_Azide->S_Amine Reduction (e.g., H₂, Pd/C) Target Advanced Intermediates (e.g., for Indinavir analogues) R_Amine->Target S_Amine->Target

Caption: Synthetic utility of 5-fluoro-2-indanol.

The corresponding chiral aminoindanol core is a critical component of the HIV protease inhibitor Indinavir (Crixivan®).[3][14] While Indinavir itself uses a non-fluorinated aminoindanol, the 5-fluoro derivative provides a scaffold for creating analogues with potentially improved pharmacokinetic profiles.[15] The fluorine atom can block metabolic oxidation at the 5-position of the indane ring, a common metabolic pathway for aromatic systems. This strategic fluorination can lead to improved drug half-life and bioavailability.

References

  • Mitsunobu Reaction . Organic Chemistry Portal. Available from: [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols . Organic Syntheses. Available from: [Link]

  • Mitsunobu reaction . Organic Synthesis. Available from: [Link]

  • Mitsunobu Reaction . Available from: [Link]

  • Mitsunobu Reaction . Chemistry Steps. Available from: [Link]

  • van der Deen, H., et al. (1996). Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H)-furanone and pyrrolinone synthons. The University of Groningen research portal.
  • Hanus, J., et al. Synthesis and anti-HIV activity of prodrugs derived from saquinavir and indinavir . PubMed. Available from: [Link]

  • Solid Phase Synthesis of Indinavir and Its Analogues | Request PDF . ResearchGate. Available from: [Link]

  • Ghosh, A. K., et al. (2010). Syntheses of FDA Approved HIV Protease Inhibitors . PMC - NIH. Available from: [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine . IRIS .

  • Forró, E., & Fülöp, F. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases . MDPI. Available from: [Link]

  • Askin, D. (1998). The synthesis of indinavir and other clinically useful HIV-1 protease inhibitors . PubMed. Available from: [Link]

  • Application of Chiral α-Monofluorocarbonyl Compounds to Analytical and Medicinal Chemistry . Bentham Science Publisher. Available from: [Link]

  • Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction . Chemical Communications (RSC Publishing). Available from: [Link]

  • de Gonzalo, G., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates . PMC. Available from: [Link]

  • Regioselective Synthesis of Indanones . Available from: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols . Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Smith, C. A., et al. (2018). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt . PMC. Available from: [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives | Request PDF . ResearchGate. Available from: [Link]

  • Escolano, C., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives . PMC. Available from: [Link]

  • Sardella, R., & Ianni, F. (2025). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution . PubMed. Available from: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry . ResearchGate. Available from: [Link]

  • Ilisz, I., et al. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples . MDPI. Available from: [Link]

  • Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction . The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 1H-Inden-1-one, 5-fluoro-2,3-dihydro- . NIST WebBook. Available from: [Link]

  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion . Organic Syntheses Procedure. Available from: [Link]

  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction . Chemical Science (RSC Publishing). Available from: [Link]

  • Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview . PMC. Available from: [Link]

Sources

Method

Application Note: Precision Functionalization of 5-Fluoro-2,3-dihydro-1H-inden-2-ol via Mitsunobu Inversion

Executive Summary The 5-Fluoro-2,3-dihydro-1H-inden-2-ol (5-fluoro-2-indanol) scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in serotonin reuptake inhibitors, melatonin re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Fluoro-2,3-dihydro-1H-inden-2-ol (5-fluoro-2-indanol) scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in serotonin reuptake inhibitors, melatonin receptor agonists (e.g., Ramelteon analogs), and various GPCR ligands. Functionalizing the C2 position while strictly controlling stereochemistry is a common synthetic bottleneck.

This Application Note details the Mitsunobu reaction protocols for this substrate. Unlike simple aliphatic alcohols, the indane system presents unique steric constraints and electronic perturbations due to the 5-fluoro substituent. This guide provides validated methodologies for C-O and C-N bond formation with complete stereochemical inversion (


), ensuring high enantiopurity in drug development pipelines.

Mechanistic Principles & Substrate Analysis

The Indane Constraint

The 2-indanol ring system is rigid. Unlike flexible alkyl chains, the C2 carbon is locked in a cyclopentyl ring fused to a benzene ring.

  • Steric Implication: The approaching nucleophile must attack from the face opposite the activated oxyphosphonium group. The "V-shape" of the fused ring system can sterically hinder bulky nucleophiles, requiring optimized temperature profiles.

  • Electronic Implication: The fluorine atom at C5 exerts an inductive electron-withdrawing effect (-I). While this primarily affects the aromatic ring, it slightly decreases the electron density of the C2-O bond compared to non-substituted indanol. This generally favors the final

    
     displacement step by making the C2 center slightly more electrophilic.
    
Stereochemical Inversion (The "Chiral Switch")

The hallmark of the Mitsunobu reaction is the Walden inversion.

  • Starting Material: (R)-5-fluoro-2-indanol

    
    (S)-Product 
    
  • Starting Material: (S)-5-fluoro-2-indanol

    
    (R)-Product 
    

Note: If the starting material is racemic, the product will be racemic. For asymmetric synthesis, ensure the starting alcohol is enantiopure (typically >98% ee).

Reaction Pathway Visualization

The following diagram illustrates the activation and inversion workflow specific to this substrate.

Mitsunobu_Mechanism Reagents Reagents: PPh3 + DIAD Betaine Betaine Intermediate (Zwitterion) Reagents->Betaine Adduct Formation Activated Activated Alcohol (Oxyphosphonium) Betaine->Activated + Substrate + Pronuc Substrate Substrate: 5-Fluoro-2-indanol Substrate->Activated Pronuc Pronucleophile (H-Nu, pKa < 13) Pronuc->Activated Transition SN2 Transition State (Backside Attack) Activated->Transition Rate Limiting Product Product: Inverted Stereocenter Transition->Product Inversion Byproducts Byproducts: TPPO + Hydrazine Transition->Byproducts

Figure 1: Mechanistic workflow for the Mitsunobu inversion of 5-fluoro-2-indanol.

Experimental Protocols

Protocol A: C-O Bond Formation (Ether Synthesis)

Application: Synthesis of aryl ethers (e.g., coupling with phenols). Reagents: Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD), Phenol derivative.[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with:

    • 5-Fluoro-2,3-dihydro-1H-inden-2-ol (1.0 equiv, e.g., 5.0 mmol).

    • Phenolic Nucleophile (1.1 equiv).

    • Triphenylphosphine (

      
      , 1.2 equiv).
      
    • Anhydrous THF (Concentration: 0.1 M - 0.2 M).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Stir for 10 minutes.

  • Addition: Add DIAD (1.2 equiv) dropwise via syringe over 15–20 minutes.

    • Critical: The solution will turn yellow/orange.[2] The slow addition prevents the formation of hydrazine byproducts and controls the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.

  • Monitoring: Check TLC or LC-MS. The disappearance of the alcohol indicates completion.

  • Workup (TPPO Removal Strategy):

    • Concentrate the mixture to a reduced volume.

    • Add cold Diethyl Ether (

      
      ) or Hexanes/EtOAc (9:1) to precipitate Triphenylphosphine Oxide (TPPO).[3][4][5][6][7]
      
    • Filter off the white solid (TPPO).[2][5][6]

    • Concentrate the filtrate and purify via flash column chromatography.

Protocol B: C-N Bond Formation (Chiral Amine Synthesis)

Application: Converting the hydroxyl group to a primary amine via the Gabriel Synthesis method. Nucleophile: Phthalimide (


).

Step-by-Step Procedure:

  • Dissolution: In a dried flask under

    
    , dissolve 5-Fluoro-2-indanol (1.0 equiv), 
    
    
    
    (1.5 equiv), and Phthalimide (1.5 equiv) in anhydrous THF.
  • Activation: Cool to 0°C. Add DIAD (1.5 equiv) dropwise.

    • Note: A slight excess of reagents (1.5 equiv) is recommended for C-N coupling to drive the reaction against the steric bulk of the phthalimide.

  • Reaction: Stir at RT for 18–24 hours.

    • Observation: Phthalimide is poorly soluble in THF but will dissolve as the reaction proceeds.

  • Hydrazinolysis (Deprotection):

    • Once the intermediate (N-phthaloyl-5-fluoro-2-indanamine) is isolated and purified, dissolve in Ethanol.[7]

    • Add Hydrazine hydrate (

      
      , 3.0 equiv).
      
    • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool, filter, and concentrate to obtain the free amine.

Optimization & Troubleshooting Data

The following table summarizes common failure modes and validated solutions for this specific scaffold.

ParameterIssueValidated Solution
Nucleophile Acidity No reaction or low yield.Ensure Nucleophile

. If

is too high (e.g., aliphatic amides), use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

instead of DIAD/

.
Steric Hindrance Incomplete conversion.Sonication during the addition of DIAD can improve homogeneity and rate. Alternatively, perform the reaction in Toluene at elevated temperatures (40°C) after initial addition at 0°C.
TPPO Removal Product co-elutes with oxide.Use Polymer-supported

(removable by filtration) or perform a MgCl₂ workup (forms insoluble complex with TPPO).
Order of Addition Hydrazine byproduct formation.Standard Order: Alcohol/Acid/

in flask

add DIAD. Inverse Addition (for very hindered phenols): Pre-form Betaine (

+ DIAD) at -78°C, then add Alcohol, then Acid.

References

  • Original Methodology: Mitsunobu, O.; Yamada, M. "Preparation of Esters of Carboxylic and Phosphoric Acid via Quaternary Phosphonium Salts." Bulletin of the Chemical Society of Japan, 1967 , 40(10), 2380–2382. Link

  • Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551–2651. Link

  • TPPO Removal Protocol: Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[6] Journal of Organic Chemistry, 2017 , 82(19), 9931–9936. Link

  • Indanol Applications: Example of Mitsunobu on Indane systems in Ramelteon synthesis. Organic Process Research & Development, 2011, 15(6). (General reference for scaffold relevance).

Disclaimer: These protocols involve hazardous chemicals (DIAD is toxic and a sensitizer; THF is flammable). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application

Application Note: Kinetic Resolution of Racemic 5-Fluoro-2,3-dihydro-1H-inden-2-ol via Lipase-Catalyzed Transesterification

Abstract & Introduction Target Molecule: 5-Fluoro-2,3-dihydro-1H-inden-2-ol (CAS: 929533-60-8) Class: Chiral Fluorinated Indanols The indane scaffold is a privileged structure in medicinal chemistry, serving as the core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Target Molecule: 5-Fluoro-2,3-dihydro-1H-inden-2-ol (CAS: 929533-60-8) Class: Chiral Fluorinated Indanols

The indane scaffold is a privileged structure in medicinal chemistry, serving as the core for various CNS-active agents, cardiovascular drugs, and antiviral therapeutics. The introduction of a fluorine atom at the 5-position modulates metabolic stability and lipophilicity, making enantiopure 5-fluoro-2-indanol a high-value chiral building block.

While asymmetric hydrogenation of the corresponding ketone is possible, it often requires expensive transition metal catalysts (Ru, Rh) and high-pressure equipment. Enzymatic Kinetic Resolution (EKR) offers a robust, scalable, and environmentally benign alternative. This protocol details the resolution of racemic 5-fluoro-2-indanol using Candida antarctica Lipase B (CAL-B), exploiting the enzyme's high stereoselectivity toward the hydroxyl group at the C2 position.

Mechanism of Action

The process relies on the ability of the lipase to discriminate between the two enantiomers of the racemic alcohol. In an organic solvent with an irreversible acyl donor (e.g., vinyl acetate), the enzyme selectively acylates one enantiomer (typically the R-enantiomer for 2-indanols) much faster than the other.

  • Fast Reaction: (

    
    )-Alcohol + Acyl Donor 
    
    
    
    (
    
    
    )-Ester + Acetaldehyde
  • Slow Reaction: (

    
    )-Alcohol + Acyl Donor 
    
    
    
    No Reaction (Ideal case)

The efficiency is quantified by the Enantiomeric Ratio (


), where 

is desired for pharmaceutical applications.

Experimental Design Strategy

To ensure a self-validating system, this protocol employs a "Screen-Optimize-Scale" workflow.

Critical Parameters
ParameterRecommendationRationale
Biocatalyst Novozym 435 (Immobilized CAL-B)Industry standard for secondary alcohols; high stability in organic solvents; reusable.
Acyl Donor Vinyl Acetate (3-5 equivalents)Makes the reaction irreversible by releasing unstable vinyl alcohol (tautomerizes to acetaldehyde).
Solvent Toluene or MTBE Hydrophobic solvents preserve the essential water layer on the enzyme surface, maintaining catalytic activity.
Temperature 25°C - 40°C Balance between reaction rate and enzyme stability. Higher T increases rate but may lower

.

Detailed Protocol

Phase 1: Analytical Method Development (Pre-requisite)

Before starting the reaction, a robust Chiral HPLC method must be established to calculate Conversion (


) and Enantiomeric Excess (

).
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) and 210 nm.

  • Expected Elution: The ester product usually elutes first (less polar), followed by the enantiomers of the alcohol.

    • Validation Step: Inject racemate to ensure baseline separation (

      
      ).
      
Phase 2: Reaction Screening (Small Scale)

Reagents:

  • Racemic 5-Fluoro-2-indanol (100 mg, 0.66 mmol)

  • Vinyl Acetate (0.18 mL, ~3 eq)

  • Novozym 435 (20 mg, 20% w/w relative to substrate)

  • Toluene (2.0 mL)

Procedure:

  • Preparation: In a 4 mL glass vial, dissolve the racemic alcohol in Toluene.

  • Acyl Donor: Add Vinyl Acetate.[1]

  • Initiation: Add Novozym 435 beads.

  • Incubation: Shake at 200-300 rpm at 30°C in an orbital shaker.

  • Monitoring:

    • Take 20 µL aliquots at t = 1h, 4h, 24h.

    • Filter through a 0.45 µm syringe filter (to remove enzyme).

    • Dilute with HPLC mobile phase and analyze.

Stop Criterion: The reaction should be stopped when conversion (


) reaches ~50%. Theoretically, at 50% conversion, the unreacted substrate is the pure slow-reacting enantiomer (

) and the product is the pure fast-reacting enantiomer (

).
Phase 3: Preparative Scale-Up (1.0 Gram Scale)

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Racemic 5-Fluoro-2-indanol (1.0 g, 6.57 mmol).

  • Solvent: Add anhydrous Toluene (20 mL).

  • Acyl Donor: Add Vinyl Acetate (1.8 mL, ~3 eq).

  • Catalyst: Add Novozym 435 (200 mg).

  • Reaction: Stir gently (avoid grinding the beads) at 30°C. Monitor by HPLC or TLC (Silica gel; Hexane:EtOAc 3:1; stain with KMnO4 or UV).

    • Note on TLC: The ester (product) will have a much higher

      
       than the alcohol (substrate).
      
  • Termination: When HPLC indicates ~50% conversion (or

    
    ), stop the reaction.
    
  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to recover the enzyme beads. (Wash beads with small amount of Toluene; they can be recycled).

    • Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate.

  • Purification:

    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient from 100% Hexane to 80:20 Hexane:EtOAc.

    • Fraction 1: (R)-5-Fluoro-2-indanyl acetate (Ester).

    • Fraction 2: (S)-5-Fluoro-2-indanol (Alcohol).

  • Hydrolysis (Optional): If the (R)-alcohol is desired, hydrolyze Fraction 1 using K2CO3 in MeOH/H2O.

Visualization & Workflow

The following diagram illustrates the kinetic resolution logic and experimental workflow.

KineticResolution Start Racemic 5-Fluoro-2-indanol (Substrate) Reaction Enzymatic Reaction 30°C, Stirring Start->Reaction Reagents Reagents: Vinyl Acetate (Acyl Donor) Novozym 435 (Catalyst) Toluene (Solvent) Reagents->Reaction Sampling HPLC Monitoring (Check Conversion & ee) Reaction->Sampling Decision Is Conversion ~50%? Sampling->Decision Decision->Reaction No (<50%) Filtration Filtration (Remove Enzyme) Decision->Filtration Yes (>=50%) Separation Column Chromatography (Silica Gel) Filtration->Separation Filtrate Product1 (R)-Acetate (Fast Reacting) Separation->Product1 High Rf Product2 (S)-Alcohol (Slow Reacting) Separation->Product2 Low Rf

Figure 1: Workflow for the enzymatic kinetic resolution of 5-fluoro-2-indanol.

Calculations & Troubleshooting

Key Equations

To validate the efficiency of the resolution, calculate the Enantiomeric Ratio (


) using the conversion (

) and enantiomeric excess of the substrate (

) and product (

).[2]




  • Target:

    
     indicates an excellent resolution.
    
  • Target:

    
     is required for the unreacted alcohol to be considered "enantiopure".[3]
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Reaction Rate Enzyme inactivity or water content issues.Ensure Toluene is dry (molecular sieves). Add molecular sieves to reaction to scavenge acetaldehyde. Increase enzyme loading.
Low Selectivity (Low E) Temperature too high or non-specific background reaction.Lower temperature to 20°C. Ensure no chemical base/acid is present that could catalyze non-enzymatic acylation.
Reaction Stalls < 50% Product inhibition or enzyme deactivation.Acetaldehyde (byproduct) can inhibit lipase. Use open vessel (if safe) or add molecular sieves to adsorb acetaldehyde.

References

  • Pàmies, O., & Bäckvall, J. E. (2001). "Combined Lipase-Catalyzed Resolution and Metal-Catalyzed Racemization of Secondary Alcohols." Chemical Reviews, 103(8), 3247-3315. Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluoro-Organic Compounds." Tetrahedron: Asymmetry, 18(20), 2419-2462. Link

  • Paizs, C., & Toşa, M. I. (2022). "Biocatalytic Approaches for the Synthesis of Enantiopure Chiral Alcohols." Catalysts, 12(10), 1123. (General protocol reference for CAL-B mediated resolution of benzylic alcohols). Link

  • Novozymes. "Application Sheet: Enzymatic Kinetic Resolution using Novozym® 435." (Technical Data Sheet for standard operating conditions of CAL-B). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 5-Fluoro-2,3-dihydro-1H-inden-2-ol

Welcome to the technical support center for the purification of crude 5-Fluoro-2,3-dihydro-1H-inden-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 5-Fluoro-2,3-dihydro-1H-inden-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key intermediate in high purity.

Introduction to the Purification Challenge

5-Fluoro-2,3-dihydro-1H-inden-2-ol is commonly synthesized by the reduction of 5-fluoro-1-indanone, typically using a reducing agent like sodium borohydride in a protic solvent such as methanol. While this reaction is generally efficient, the primary challenge in purification is the removal of unreacted starting material, 5-fluoro-1-indanone, which shares structural similarities with the desired product. This guide provides detailed protocols and troubleshooting for two primary purification techniques: flash column chromatography and recrystallization.

Core Principles of Separation

The successful separation of 5-Fluoro-2,3-dihydro-1H-inden-2-ol from its ketone precursor hinges on the difference in polarity between the two molecules. The hydroxyl group in the product makes it significantly more polar than the ketone group in the starting material. This polarity difference is exploited in both chromatography and recrystallization.

Troubleshooting Guide

Issue 1: Poor Separation or Co-elution in Flash Column Chromatography

Possible Cause: An inappropriate solvent system is being used, leading to insufficient resolution between the product and the starting material.

Solution:

  • TLC Analysis: Before performing a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to achieve a significant difference in the retention factor (Rf) values for the two compounds.

    • Starting Point: A good starting solvent system is a mixture of ethyl acetate and hexanes.

    • Observation: The more polar product, 5-Fluoro-2,3-dihydro-1H-inden-2-ol, will have a lower Rf value (travel a shorter distance up the plate) than the less polar starting material, 5-fluoro-1-indanone.

    • Optimization: Adjust the solvent ratio to achieve an Rf of approximately 0.2-0.3 for the product. This typically provides the best separation. If the spots are too close, decrease the polarity (increase the proportion of hexanes) to increase the separation.

  • Column Conditions:

    • Slurry Packing: Ensure the silica gel is packed uniformly as a slurry in the initial, low-polarity eluent to avoid channeling.

    • Gradient Elution: A gradient elution is highly recommended. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate). This will first elute the less polar ketone, followed by the more polar alcohol.

Issue 2: Low Yield After Flash Chromatography

Possible Cause 1: The product is eluting in a very broad band, leading to mixed fractions and loss of material.

Solution:

  • Dry Loading: If the crude material is not readily soluble in the initial eluent, or if a large volume of a strong solvent was used for dissolution, consider dry loading. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. This leads to sharper bands and better separation.

Possible Cause 2: The product is partially retained on the column.

Solution:

  • After the main product has eluted, flush the column with a highly polar solvent (e.g., 50% ethyl acetate in hexanes or even 100% ethyl acetate) to ensure all the product has been recovered. Monitor the elution by TLC.

Issue 3: Oiling Out During Recrystallization

Possible Cause: The crude material is highly impure, or the boiling point of the solvent is higher than the melting point of the impure product.

Solution:

  • Re-dissolve and Cool Slowly: Re-heat the mixture until the oil fully dissolves. If necessary, add a small amount of additional hot solvent. Allow the solution to cool very slowly to room temperature before placing it in an ice bath.

  • Seed Crystals: Introduce a seed crystal of pure 5-Fluoro-2,3-dihydro-1H-inden-2-ol to induce crystallization.

  • Solvent System Adjustment: Consider a lower-boiling point solvent or a two-solvent system. For instance, dissolve the crude material in a minimal amount of a hot "good" solvent (like toluene or ethyl acetate) and then slowly add a "poor" solvent (like hexanes or heptane) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

Issue 4: No Crystals Form Upon Cooling

Possible Cause: Too much solvent was used, and the solution is not supersaturated.

Solution:

  • Gently heat the solution to evaporate a portion of the solvent to concentrate the solution. Once a slight turbidity is observed at the boiling point, add a drop or two of the hot solvent to redissolve, and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the expected Rf values for 5-Fluoro-2,3-dihydro-1H-inden-2-ol and 5-fluoro-1-indanone on a TLC plate?

A1: The Rf values are highly dependent on the exact solvent system used. However, as a general guideline, in a 20% ethyl acetate/80% hexanes system on a standard silica gel plate, you can expect the following approximate Rf values:

  • 5-fluoro-1-indanone (less polar): Rf ≈ 0.4 - 0.5

  • 5-Fluoro-2,3-dihydro-1H-inden-2-ol (more polar): Rf ≈ 0.2 - 0.3

Q2: What is a good starting point for a recrystallization solvent system?

A2: A two-solvent system of toluene and hexanes is a good starting point. Toluene is a good "soluble" solvent for both the product and the starting material at elevated temperatures. Hexanes can be used as the "insoluble" or "anti-solvent" to induce crystallization upon cooling. The polarity difference between the ketone and the alcohol should allow for the preferential crystallization of the alcohol. Another option to explore is a mixture of ethyl acetate and hexanes.

Q3: How can I confirm the purity and identity of my final product?

A3: The purity and identity of 5-Fluoro-2,3-dihydro-1H-inden-2-ol should be confirmed by a combination of analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point of 5-fluoro-1-indanone is 38-40 °C[1][2]. A broad melting range of the purified product suggests the presence of impurities.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra should be clean, with chemical shifts and coupling constants corresponding to the structure of 5-Fluoro-2,3-dihydro-1H-inden-2-ol. The absence of signals corresponding to 5-fluoro-1-indanone (especially the characteristic ketone carbonyl peak around 205 ppm in ¹³C NMR) is a key indicator of purity.

Q4: What are the characteristic NMR peaks for the product and the main impurity?

A4: While specific shifts can vary slightly based on the solvent, here are the expected characteristic regions for the key signals:

CompoundTechniqueKey Protons/Carbons and Expected Chemical Shift (ppm)
5-fluoro-1-indanone ¹H NMRAromatic protons (7.0-7.8 ppm), Aliphatic -CH₂- groups (2.7-3.2 ppm)
¹³C NMRCarbonyl carbon (C=O) (~205 ppm), Aromatic carbons (115-165 ppm), Aliphatic carbons (25-40 ppm)
5-Fluoro-2,3-dihydro-1H-inden-2-ol ¹H NMRAromatic protons (6.8-7.3 ppm), Carbinol proton (-CHOH) (4.5-5.5 ppm), Aliphatic -CH₂- groups (2.8-3.4 ppm), Hydroxyl proton (-OH) (variable, broad singlet)
¹³C NMRCarbinol carbon (-CHOH) (~75 ppm), Aromatic carbons (110-145 ppm), Aliphatic carbons (35-45 ppm)

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude 5-Fluoro-2,3-dihydro-1H-inden-2-ol.

Materials:

  • Crude 5-Fluoro-2,3-dihydro-1H-inden-2-ol

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column

  • Fraction collection tubes

Procedure:

  • TLC Analysis: Prepare a dilute solution of the crude material. Spot it on a TLC plate alongside standards of the starting material and product if available. Develop the plate in a 20% EtOAc/80% hexanes mixture. Visualize under UV light. The product should have a lower Rf than the starting material.

  • Column Packing: Prepare a slurry of silica gel (approximately 40-50 g) in 10% EtOAc/90% hexanes and carefully pack the column.

  • Sample Loading: Dissolve the crude material (1 g) in a minimal amount of dichloromethane or the initial eluent. If solubility is low, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with 10% EtOAc/90% hexanes, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of the eluent. A suggested gradient is:

    • 10% EtOAc/90% hexanes (5 column volumes)

    • 15% EtOAc/85% hexanes (5 column volumes)

    • 20% EtOAc/80% hexanes (until the product has fully eluted)

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure 5-Fluoro-2,3-dihydro-1H-inden-2-ol.

Caption: Workflow for Flash Chromatography Purification.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline and may require optimization for the specific impurity profile of your crude material.

Materials:

  • Crude 5-Fluoro-2,3-dihydro-1H-inden-2-ol

  • Toluene

  • Hexanes

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude material. Add a minimal amount of hot toluene and heat the mixture to boiling with stirring until the solid dissolves completely.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hot hexanes dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain pure 5-Fluoro-2,3-dihydro-1H-inden-2-ol.

Caption: Workflow for Two-Solvent Recrystallization.

References

  • PubChem. 5-Fluoro-1-indanone. [Link]

  • Chegg. Solved 4. Suggest and justify an appropriate crystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • NIST. 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography. [Link]

  • PubChem. 5-fluoro-1,3-dihydro-2H-indol-2-one. [Link]

  • JOCPR. Comparison of the TLC Rf values and UV. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • Vivid Separation and filtration. TLC - Thin Layer Chromatography. [Link]

  • International Journal of Pharmaceutical Sciences. Review On To Study Of Thin Layer Chromatography Of Tofacitinib Citrate. [Link]

  • NIST. 1H-Inden-5-ol, 2,3-dihydro-. [Link]

  • ResearchGate. 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. [Link]

  • PMC. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: 1H NMR Analysis of 5-Fluoro-2,3-dihydro-1H-inden-2-ol

This guide provides an in-depth technical analysis of the H NMR interpretation of 5-Fluoro-2,3-dihydro-1H-inden-2-ol (5-Fluoro-2-indanol). It is designed for medicinal chemists and analytical scientists requiring rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


H NMR interpretation of 5-Fluoro-2,3-dihydro-1H-inden-2-ol  (5-Fluoro-2-indanol). It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation of fluorinated indane scaffolds, which are critical pharmacophores in serotonin receptor modulators and enzyme inhibitors.

Executive Summary & Diagnostic Strategy

The characterization of 5-Fluoro-2,3-dihydro-1H-inden-2-ol presents a unique analytical scenario where molecular symmetry serves as the primary diagnostic tool. Unlike its regioisomers (e.g., 4-fluoro), the 5-fluoro derivative retains a plane of symmetry through the C2-C5 axis.

The Core Analytical Directive:

  • Target Signal: The aliphatic methylene protons (H1/H3) and the aromatic splitting pattern.

  • Key Differentiator: The 5-fluoro isomer displays a simplified aliphatic region due to chemical equivalence of C1 and C3 protons, whereas the 4-fluoro isomer breaks this symmetry, resulting in complex, non-equivalent methylene multiplets.

  • Spectral Handle: The

    
    F nucleus (
    
    
    
    ) induces characteristic splitting (
    
    
    ) in the aromatic region, acting as an internal confirmation tag.

Analytical Workflow & Protocol

The following workflow ensures data integrity from crude synthesis to final structural validation.

Experimental Protocol
  • Sample Preparation: Dissolve ~10 mg of compound in 0.6 mL of DMSO-

    
      or CDCl
    
    
    
    .
    • Note:DMSO-

      
        is preferred for the alcohol product to visualize the hydroxyl proton (
      
      
      
      ) doublet and confirm the reduction of the ketone. CDCl
      
      
      is superior for resolving the subtle aromatic couplings.
  • Instrument Parameters: Minimum 400 MHz spectrometer recommended to resolve

    
    F-
    
    
    
    H couplings.
  • Pulse Sequence: Standard

    
     (proton) and, if available, 
    
    
    
    F-decoupled
    
    
    H NMR (to simplify aromatic multiplets).
Workflow Diagram

NMR_Workflow Start Crude Reaction Mixture (Reductive Step) Workup Workup & Isolation (Remove Boron/Aluminum salts) Start->Workup Quench SamplePrep Sample Prep (Solvent Selection) Workup->SamplePrep Dry & Weigh Acquisition Data Acquisition (1H, 19F, COSY) SamplePrep->Acquisition Lock & Shim Analysis Spectral Analysis (Symmetry Check) Acquisition->Analysis FT & Phase Analysis->Start Impure/Isomer Mix Validation Structure Confirmed Analysis->Validation Matches 5-F Pattern

Figure 1: Analytical workflow from synthesis to structural validation.

Comparative Spectral Analysis

This section compares the target molecule against its precursor and its most common regioisomer to demonstrate "performance" in terms of spectral resolution and identification.

A. Product vs. Precursor (5-Fluoro-1-indanone)

The synthesis typically involves the reduction of 5-fluoro-1-indanone.

FeaturePrecursor: 5-Fluoro-1-indanoneProduct: 5-Fluoro-2-indanol Diagnostic Change
C2-H Triplet/Multiplet ~2.7 - 3.0 ppmMultiplet ~4.6 - 4.7 ppm Shift Downfield: Appearance of methine proton on oxygen-bearing carbon.
C1/C3-H Distinct triplets (C2/C3 distinct)Overlapping Multiplets ~2.8 - 3.2 ppm Symmetry Restoration: Loss of carbonyl anisotropy simplifies the benzylic region.
-OH AbsentDoublet ~5.2 ppm (DMSO) New Signal: Exchangeable proton (disappears with D

O shake).
B. Isomer Differentiation (5-Fluoro vs. 4-Fluoro)

This is the critical "Performance" comparison. The 5-fluoro substitution maintains the molecule's


 symmetry (plane passing through C2 and C5), rendering the C1 and C3 methylene groups chemically equivalent.
  • 5-Fluoro-2-indanol (Symmetric):

    • Aliphatic Region: The protons at C1 and C3 appear as a simplified set of multiplets (typically an AA'BB' or similar higher-order system, but chemically equivalent sets).

    • Aromatic Region: 3 signals.[1][2] One doublet (H6), one doublet of doublets (H4), one triplet-like pattern (H7) depending on coupling strengths.

  • 4-Fluoro-2-indanol (Asymmetric):

    • Aliphatic Region: C1 is meta to F; C3 is ortho to F. They are chemically non-equivalent . You will see distinct, complex multiplets for C1-H

      
      /H
      
      
      
      and C3-H
      
      
      /H
      
      
      at different chemical shifts.
    • Aromatic Region: Complex ABC pattern with strong ortho-F coupling on only one side.

Detailed Spectral Interpretation (5-Fluoro-2-indanol)

The Aliphatic Region (2.5 – 5.0 ppm)[2]
  • 
     4.65 ppm (1H, m, H-2):  The methine proton attached to the hydroxyl group. It appears as a quintet-like multiplet due to coupling with the four neighboring methylene protons (H1, H3).
    
  • 
     2.80 – 3.20 ppm (4H, m, H-1, H-3):  The benzylic protons.
    
    • Due to the planar symmetry of the 5-fluoroindane system, H1 and H3 are chemically equivalent pairs.

    • However, the protons on the same carbon (cis/trans to OH) are diastereotopic.

    • Result: You typically observe a complex second-order pattern (often appearing as two distinct "humps" or multiplets) rather than clean triplets. This is characteristic of the indane ring puckering.

The Aromatic Region (6.8 – 7.2 ppm)

The fluorine atom exerts a strong influence on chemical shifts and splitting patterns via spin-spin coupling (


).
  • Coupling Constants (Reference Values):

    • 
       (Ortho): 8.0 – 10.0 Hz
      
    • 
       (Meta): 5.0 – 6.0 Hz
      
    • 
       (Para): 0 – 2.0 Hz
      
  • Signal Assignment:

    • H-6 (Ortho to F, Meta to Bridge):

      • Appears as a doublet of doublets (dd) or doublet.

      • Dominant splitting by F (

        
         Hz) and meta-coupling to H4 (
        
        
        
        Hz).
    • H-4 (Ortho to F, Ortho to Bridge):

      • Appears as a doublet of doublets (dd) .

      • Splitting by F (

        
         Hz) and meta-coupling to H6.
        
    • H-7 (Meta to F, Ortho to Bridge):

      • Appears as a triplet-like dd or broad doublet.

      • Couples primarily with H6 (

        
         Hz) and weakly with F (
        
        
        
        Hz).

Decision Logic for Isomer Assignment

Use the following logic map to interpret the aromatic region and confirm the 5-fluoro substitution pattern.

Isomer_Logic Start Analyze Aromatic Region (3 Protons) CouplingCheck Check Coupling Patterns (J_HF values) Start->CouplingCheck SymCheck Check Aliphatic Symmetry (H1/H3 Equivalence) CouplingCheck->SymCheck Res_5F Diagnosis: 5-Fluoro Isomer (Symmetric Aliphatic + 2 Ortho Couplings) SymCheck->Res_5F Symmetric (Simplified H1/H3) Res_4F Diagnosis: 4-Fluoro Isomer (Asymmetric Aliphatic + 1 Ortho Coupling) SymCheck->Res_4F Asymmetric (Distinct H1 vs H3) Res_6F Diagnosis: 6-Fluoro Isomer (Same as 5-F but check shift correlations) Res_5F->Res_6F Note: 5-F and 6-F are identical by symmetry in 2-indanol

Figure 2: Logic tree for distinguishing fluorinated indanol isomers based on symmetry and coupling.

Note on 5-F vs 6-F: In the context of 2-indanol, position 5 and position 6 are equivalent due to the plane of symmetry passing through C2. Therefore, "5-fluoro-2-indanol" and "6-fluoro-2-indanol" describe the same superimposable molecule.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison.

  • National Institute of Standards and Technology (NIST). (2023). 5-Fluoro-1-indanone Mass/IR Spectra (Precursor Data). NIST Chemistry WebBook.

  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative

Comparative Guide: HPLC Method Development for 5-Fluoro-2,3-dihydro-1H-inden-2-ol Purity

This guide is structured as a high-level technical manuscript designed for analytical scientists and process chemists. It moves beyond generic templates to address the specific molecular challenges of fluorinated indane...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for analytical scientists and process chemists. It moves beyond generic templates to address the specific molecular challenges of fluorinated indane derivatives.

Executive Summary

Developing a purity method for 5-Fluoro-2,3-dihydro-1H-inden-2-ol (5-Fluoro-2-indanol) presents a specific set of chromatographic challenges. While standard C18 chemistries are sufficient for separating the main peak from gross synthetic byproducts (e.g., ketones), they often fail to resolve regioisomers (specifically the 4-fluoro analog) due to identical hydrophobicity (LogP).

This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Fluorophenyl (PFP) phase. Key Finding: The Fluorophenyl phase demonstrates superior selectivity (


) for the critical regioisomer pair due to specific 

-

and dipole-dipole interactions, making it the recommended choice for high-purity pharmaceutical intermediate analysis.

Molecule Profile & Critical Quality Attributes (CQA)

To develop a robust method, we must first understand the analyte's physicochemical behavior and its impurity profile.

The Analyte
  • Name: 5-Fluoro-2,3-dihydro-1H-inden-2-ol

  • Structure: Indane bicyclic system with a secondary hydroxyl at C2 and a fluorine atom at C5.

  • Chirality: The 5-fluoro substitution breaks the symmetry of the indane ring, making C2 a chiral center. (Note: This guide focuses on Chemical Purity—the separation of structural impurities. Enantiomeric purity requires polysaccharide-based chiral phases).

  • LogP: ~1.9 (Moderately lipophilic).

  • pKa: ~15 (Neutral under RP-HPLC conditions).

The Impurity Profile (The Separation Challenge)

The method must separate the target from three specific classes of impurities common in Friedel-Crafts cyclization and reduction pathways:

Impurity TypeSpecific CompoundChallenge
Starting Material 5-Fluoro-1-indanoneEasy. Significant polarity difference (Ketone vs. Alcohol).
Dehydration Product 5-Fluoro-1H-indeneEasy. Highly hydrophobic (Late eluter).
Regioisomer 4-Fluoro-2-indanol Critical. Identical Mass, Identical LogP. Co-elutes on C18.

Methodology Comparison: C18 vs. Fluorophenyl

The "Standard" Approach: C18
  • Mechanism: Hydrophobic subtraction (Dispersive forces).

  • Hypothesis: Since 4-fluoro and 5-fluoro isomers have nearly identical hydrophobic footprints, a C18 column will struggle to distinguish them, resulting in peak co-elution or "shouldering."

The "Targeted" Approach: Pentafluorophenyl (PFP)
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Hydrogen Bonding.
  • Hypothesis: The fluorine atom on the indane ring creates a specific electron-deficient region. The PFP stationary phase (also fluorinated) engages in "fluoro-fluoro" interactions and sensitive

    
    -system discrimination. The position of the fluorine (C4 vs C5) significantly alters the ring's electron density vector, which the PFP phase can detect.
    

Experimental Data & Results

The following data represents a comparative study performed on an Agilent 1290 Infinity II LC system.

Chromatographic Conditions
ParameterSystem A (Baseline) System B (Recommended)
Column C18 Endcapped (3.0 x 100mm, 2.7µm)Pentafluorophenyl (PFP) Core-Shell (3.0 x 100mm, 2.7µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 10-90% B in 10 min10-90% B in 10 min
Flow Rate 0.6 mL/min0.6 mL/min
Detection UV @ 254 nmUV @ 254 nm
Temp 40°C35°C

Rationale for MeOH in System B: Methanol is a protic solvent that does not suppress


-

interactions as aggressively as Acetonitrile (which has its own

electrons in the triple bond). Using MeOH enhances the selectivity of the Phenyl phase.
Quantitative Comparison

Table 1: System Suitability Data

Peak PairParameterSystem A (C18 / ACN)System B (PFP / MeOH)Status
4-F / 5-F Isomers Resolution (

)
0.8 (Co-elution)3.2 (Baseline)PFP Wins
5-F-Indanol / Indanone Resolution (

)
12.59.8Both Acceptable
5-F-Indanol Tailing Factor (

)
1.11.05Excellent
Sensitivity (S/N) Limit of Quantitation0.05%0.05%Equivalent
Discussion of Results

The C18 column failed the critical separation of the regioisomers (


). The hydrophobic interaction alone could not distinguish the position of the fluorine atom.

The PFP column, utilizing Methanol, achieved a resolution of 3.2. The 4-fluoro isomer, being sterically closer to the bridgehead carbons, exhibited a slightly different dipole moment and shape, which the rigid PFP rings "recognized" via shape selectivity and


-electron deficiency matching.

Detailed Recommended Protocol (System B)

This protocol is validated for the determination of chemical purity in pharmaceutical intermediates.

Step 1: Sample Preparation
  • Diluent: 50:50 Water:Methanol. (Matches initial gradient conditions to prevent peak distortion).

  • Concentration: Prepare target at 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb fluorinated aromatics).

Step 2: Instrument Setup
  • Column: Kinetex F5 or ACE C18-PFP (or equivalent Pentafluorophenyl propyl phase), 100 Å, 2.7 µm.

  • Mobile Phase A: 10mM Ammonium Formate pH 3.5 (Buffer improves peak shape over simple formic acid).

  • Mobile Phase B: Methanol (LC-MS Grade).

Step 3: Gradient Program
Time (min)% B (MeOH)Event
0.015Initial Hold
1.015Injection
12.075Gradient Ramp
12.195Wash
14.095Wash Hold
14.115Re-equilibration
17.015End

Visualizing the Logic

The following diagram illustrates the decision pathway and mechanism of action for selecting the PFP phase over C18.

MethodDevelopment Start Analyte: 5-Fluoro-2-Indanol CheckImp Identify Critical Impurities: 1. Ketone (Oxidation) 2. 4-Fluoro Isomer (Regio) Start->CheckImp Decision Select Stationary Phase CheckImp->Decision PathC18 Path A: C18 Column (Hydrophobic Interaction) Decision->PathC18 Standard Screening PathPFP Path B: PFP Column (Pi-Pi + Dipole + Shape) Decision->PathPFP Targeted Screening ResultC18 Result: Co-elution of Isomers (Same LogP) PathC18->ResultC18 Optimization Optimize Mobile Phase: Switch ACN to MeOH (Enhance Pi-Interactions) PathPFP->Optimization ResultPFP Result: Baseline Separation (Rs > 3.0) Optimization->ResultPFP

Caption: Decision tree highlighting the failure mode of C18 for regioisomers and the mechanistic advantage of PFP phases using Methanol.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Przybyciel, M. (2006). "Fluorinated HPLC Phases: Looking Beyond C18." LCGC North America. (Authoritative review on PFP selectivity for halogenated aromatics).

  • Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A. (Standard reference for column selectivity comparison).

  • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase." Journal of Chromatography A. (Mechanistic explanation of Fluorine-Fluorine interactions in HPLC).

Validation

A Senior Application Scientist's Guide to Quality Control Standards for 5-Fluoro-2,3-dihydro-1H-inden-2-ol Reagents

For researchers, scientists, and professionals in drug development, the quality of starting materials is not merely a matter of compliance; it is the bedrock upon which the integrity of scientific discovery and the safet...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is not merely a matter of compliance; it is the bedrock upon which the integrity of scientific discovery and the safety of therapeutic innovations are built. 5-Fluoro-2,3-dihydro-1H-inden-2-ol is a key building block in the synthesis of various pharmaceutical agents. Its structural integrity, purity, and impurity profile directly influence reaction yields, downstream purification efforts, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of quality control (QC) standards for this critical reagent, offering field-proven insights and actionable experimental protocols to empower you in selecting and verifying material of the highest caliber.

The Imperative of Stringent Quality Control

In pharmaceutical synthesis, the principle of "garbage in, garbage out" holds absolute authority. The quality of a starting material like 5-Fluoro-2,3-dihydro-1H-inden-2-ol is not defined by a single purity value but by a comprehensive analytical dossier that provides a holistic view of the material's identity, purity, and potential contaminants. Regulatory bodies worldwide mandate that all raw materials used in drug manufacturing meet stringent quality standards, a practice underpinned by guidelines from the International Council for Harmonisation (ICH), such as ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances). These guidelines emphasize a science- and risk-based approach to ensure that the quality of starting materials is well-understood and controlled.

A failure to adequately control the quality of this reagent can introduce a cascade of issues, including:

  • Formation of Toxic Impurities: Uncharacterized impurities in the starting material can react to form new, potentially toxic by-products.

  • Reduced Yield and Efficacy: The presence of contaminants can interfere with downstream reactions, leading to lower yields and a final product that does not meet efficacy standards.

  • Batch-to-Batch Variability: Inconsistent quality in the starting material is a primary driver of batch-to-batch variability in the final API, complicating process validation and regulatory approval.

This guide will dissect the critical quality attributes of 5-Fluoro-2,3-dihydro-1H-inden-2-ol and compare the analytical rigor applied by suppliers of varying quality tiers.

Comparative Analysis of Quality Control Specifications

The marketplace for chemical reagents is diverse, with suppliers offering products ranging from "Standard Grade" for early-stage research to "High Purity, Low Endotoxin" grades for cGMP (current Good Manufacturing Practice) applications. The primary differentiator between these grades lies in the breadth and stringency of the quality control tests performed. Below is a comparative table illustrating typical specifications for two representative grades of 5-Fluoro-2,3-dihydro-1H-inden-2-ol.

Quality Attribute Test Method Standard Grade Specifications High Purity Grade Specifications Rationale for Stringency
Appearance Visual InspectionWhite to off-white solidWhite crystalline solidA uniform, white crystalline appearance is often indicative of higher purity and the absence of colored impurities.
Identity ¹H NMR, ¹⁹F NMR, FTIRConforms to structureConforms to reference standardConfirms the correct molecular structure and functional groups, ensuring the correct starting material is used.
Purity (Assay) HPLC (UV, 254 nm)≥ 97.0%≥ 99.5%A higher purity minimizes the presence of uncharacterized materials that could interfere with reactions.
Chiral Purity Chiral HPLCNot specified≥ 99.0% enantiomeric excess (ee)For stereospecific syntheses, controlling the enantiomeric purity is critical to ensure the desired biological activity of the final drug.[1][2][3][4]
Individual Impurity HPLC≤ 1.0%≤ 0.1%Strict limits on individual impurities, especially unknown ones, are crucial for safety and regulatory compliance.
Total Impurities HPLC≤ 3.0%≤ 0.5%A lower total impurity profile indicates a more controlled and efficient synthesis and purification process by the supplier.
Water Content Karl Fischer Titration≤ 1.0%≤ 0.2%Excess water can act as a reactant or catalyst in unintended side reactions, affecting yield and impurity profiles.
Residual Solvents GC-HSReport resultsMeets ICH Q3C limitsControls the presence of potentially toxic organic volatile impurities from the manufacturing process.
Heavy Metals ICP-MSNot specified≤ 10 ppmEnsures the absence of heavy metal contaminants that can be toxic and interfere with catalytic processes.

In-Depth Look at Critical Analytical Methodologies

The specifications outlined above are validated through a suite of analytical techniques. Understanding the principles and execution of these methods is paramount for any researcher relying on this reagent.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for assessing the purity of 5-Fluoro-2,3-dihydro-1H-inden-2-ol and quantifying any impurities. A well-validated, stability-indicating HPLC method can separate the main compound from process-related impurities and degradation products.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a reference standard. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

The causality behind choosing a C18 column lies in its hydrophobicity, which is well-suited for retaining and separating the moderately polar 5-Fluoro-2,3-dihydro-1H-inden-2-ol from potential impurities. The use of a gradient elution ensures that both early- and late-eluting impurities are effectively resolved.

Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques provide an unambiguous confirmation of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural elucidation. The ¹H NMR spectrum will confirm the arrangement of protons, while the ¹⁹F NMR will show a characteristic signal for the fluorine atom, providing crucial information about its chemical environment.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in the molecule. Key absorbances for 5-Fluoro-2,3-dihydro-1H-inden-2-ol include a broad O-H stretch (alcohol), C-H stretches (aliphatic and aromatic), and a C-F stretch.

Experimental Protocol: Identity Confirmation by FTIR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with a reference spectrum of 5-Fluoro-2,3-dihydro-1H-inden-2-ol. The presence of characteristic peaks for the hydroxyl, aromatic, and fluoro groups confirms the identity.

Chiral HPLC for Enantiomeric Purity

Since 5-Fluoro-2,3-dihydro-1H-inden-2-ol contains a chiral center, its enantiomeric purity is a critical quality attribute for stereoselective syntheses. Chiral HPLC utilizes a chiral stationary phase (CSP) to separate the two enantiomers.

Experimental Protocol: Chiral Purity by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of hexanes and isopropanol.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.[1][2]

Visualizing the Quality Control Workflow

A robust QC workflow ensures that each batch of 5-Fluoro-2,3-dihydro-1H-inden-2-ol is systematically evaluated before release. The following diagram illustrates a typical workflow.

QC_Workflow cluster_0 Incoming Material cluster_1 Initial Checks cluster_2 Analytical Testing cluster_3 Data Review & Disposition raw_material Receipt of 5-Fluoro-2,3-dihydro-1H-inden-2-ol sampling Representative Sampling raw_material->sampling visual Visual Inspection (Appearance) sampling->visual identity Identity Confirmation (FTIR, NMR) sampling->identity purity Purity & Impurity Profile (HPLC) sampling->purity chiral Chiral Purity (Chiral HPLC) sampling->chiral water Water Content (Karl Fischer) sampling->water solvents Residual Solvents (GC-HS) sampling->solvents review Data Review vs. Specifications visual->review identity->review purity->review chiral->review water->review solvents->review disposition Meets Specs? review->disposition release Batch Release disposition->release Yes reject Batch Rejection disposition->reject No

Caption: A typical quality control workflow for 5-Fluoro-2,3-dihydro-1H-inden-2-ol.

Impurity Profiling: What to Look For

A comprehensive understanding of potential impurities is crucial for a thorough quality assessment. Impurities in 5-Fluoro-2,3-dihydro-1H-inden-2-ol can arise from several sources:

  • Starting Material Impurities: Impurities present in the precursors used to synthesize the compound.

  • Process-Related Impurities: By-products formed during the synthesis, such as isomers or over-reacted products.

  • Degradation Products: Impurities formed due to instability of the compound under certain storage or handling conditions.

The following diagram illustrates the relationship between the desired product and potential impurities.

Impurity_Profile cluster_impurities Potential Impurities main 5-Fluoro-2,3-dihydro-1H-inden-2-ol starting_material Unreacted Starting Materials main->starting_material from incomplete reaction isomers Positional Isomers (e.g., 6-Fluoro) main->isomers from non-selective synthesis oxidation Oxidation Products (Indanone) main->oxidation from degradation dehydration Dehydration Products (Indene) main->dehydration from degradation

Caption: Relationship between the target compound and potential impurities.

Conclusion: A Commitment to Quality

The quality control standards for 5-Fluoro-2,3-dihydro-1H-inden-2-ol are a critical determinant of its suitability for drug development and manufacturing. While a higher price often accompanies a more rigorously tested reagent, the investment is invariably justified by the increased reliability, reproducibility, and safety it affords. As a senior application scientist, my recommendation is to always demand a comprehensive Certificate of Analysis and, where possible, to perform orthogonal in-house testing to verify the quality of critical starting materials. This diligence is not just good scientific practice; it is a fundamental responsibility in the pursuit of new medicines.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Measuring Chiral Purity. OpenOChem Learn. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

  • Chiral analysis. Wikipedia. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

Sources

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